molecular formula C21H24N2O3 B7705390 N-(3-methoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide

N-(3-methoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide

Cat. No. B7705390
M. Wt: 352.4 g/mol
InChI Key: DCBQDJPLBWYYTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide, also known as MMBC, is a synthetic designer drug that belongs to the piperidine class. It was first identified in 2014 and has gained popularity in the recreational drug market due to its psychoactive effects. However, MMBC has also gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

N-(3-methoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide acts as a potent agonist of the CB1 receptor, which is primarily found in the central nervous system. It also has some affinity for the CB2 receptor, which is found in the immune system. N-(3-methoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide's interaction with these receptors leads to the modulation of several signaling pathways, including the regulation of neurotransmitter release and the inhibition of inflammation.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to increase dopamine release in the brain, which may contribute to its psychoactive effects. It also has anti-inflammatory properties and may help to reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-methoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide in lab experiments is its potency and selectivity for the CB1 receptor. This allows for more precise modulation of the endocannabinoid system. However, one limitation is its potential for abuse and its illegal status in many countries.

Future Directions

1. Further studies on the neuroprotective effects of N-(3-methoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide and its potential therapeutic applications in neurodegenerative disorders.
2. Investigation of the potential side effects of N-(3-methoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide and its long-term effects on the brain.
3. Development of new synthetic analogs of N-(3-methoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide with improved selectivity and potency.
4. Studies on the pharmacokinetics and metabolism of N-(3-methoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide to better understand its effects in the body.
5. Exploration of N-(3-methoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide's potential as a tool for studying the endocannabinoid system and its role in various physiological processes.

Synthesis Methods

N-(3-methoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide can be synthesized through a multi-step process involving the reaction of 3-methoxyphenylacetonitrile, 2-methylbenzoyl chloride, and piperidine. The final product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

N-(3-methoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide has been studied for its potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. It has been found to have neuroprotective effects and may help to prevent the loss of dopaminergic neurons.

properties

IUPAC Name

N-(3-methoxyphenyl)-1-(2-methylbenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-15-6-3-4-9-19(15)21(25)23-12-10-16(11-13-23)20(24)22-17-7-5-8-18(14-17)26-2/h3-9,14,16H,10-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBQDJPLBWYYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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